5-Bromo-3-ethoxy-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethoxy-2-methoxyphenol: is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenol, characterized by the presence of bromine, ethoxy, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. Bromination is then performed using bromine under the catalysis of iron powder. Finally, deacetylation is carried out to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethoxy-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine and iron powder as a catalyst.
Acetylation: Acetic anhydride and sulfuric acid as a catalyst.
Deacetylation: Sodium bicarbonate solution.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-3-ethoxy-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions. These interactions can affect biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
5-Bromo-2-methoxyphenol: Similar structure but lacks the ethoxy group.
3-Ethoxy-2-methoxyphenol: Similar structure but lacks the bromine atom.
5-Bromo-3-methoxyphenol: Similar structure but lacks the ethoxy group.
Uniqueness: 5-Bromo-3-ethoxy-2-methoxyphenol is unique due to the presence of both bromine and ethoxy substituents. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11BrO3 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-2-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
FTBJEUFURHWBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.